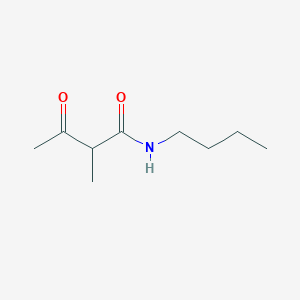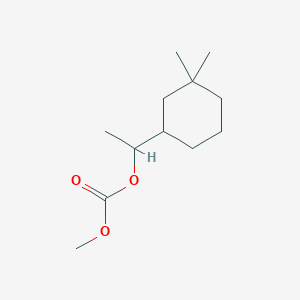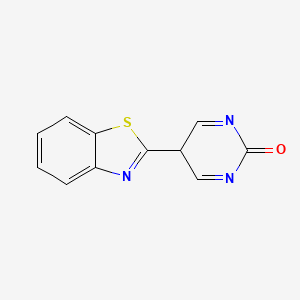
5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one is a heterocyclic compound that contains both benzothiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method includes the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for its anticancer and antimicrobial properties.
Benzimidazole derivatives: Often studied for their broad-spectrum biological activities.
Uniqueness
5-(1,3-Benzothiazol-2-yl)pyrimidin-2(5H)-one is unique due to its dual benzothiazole and pyrimidine structure, which allows it to interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
92137-02-5 |
|---|---|
Formule moléculaire |
C11H7N3OS |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
5-(1,3-benzothiazol-2-yl)-5H-pyrimidin-2-one |
InChI |
InChI=1S/C11H7N3OS/c15-11-12-5-7(6-13-11)10-14-8-3-1-2-4-9(8)16-10/h1-7H |
Clé InChI |
SSDANBUIYRKWAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3C=NC(=O)N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


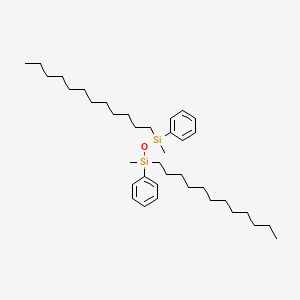


![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
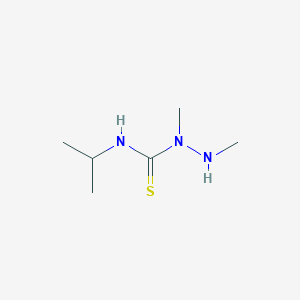

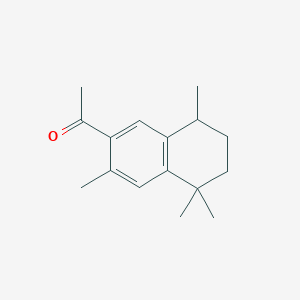
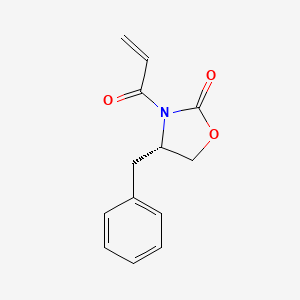
methanone](/img/structure/B14369092.png)
